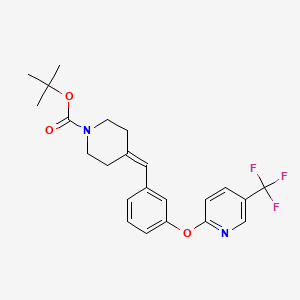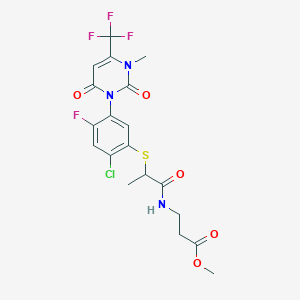
Tiafenacil
Übersicht
Beschreibung
Tiafenacil is a new active ingredient proposed for registration as a contact herbicide . It is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide from the pyrimidinedione chemical class . It is expected to be useful for herbicide-resistance management, providing an alternative for controlling glyphosate-resistant Palmer amaranth in cotton, suppressing glyphosate-resistant marestail in corn and soybeans, and controlling waterhemp in corn and soybean .
Synthesis Analysis
The synthesis of Tiafenacil involves several steps, including extraction using acidified acetonitrile, clean-up by octadecylsilane (C18) and graphitized carbon black (GCB), and detection using liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) .
Molecular Structure Analysis
Tiafenacil has a molecular formula of C19H18ClF4N3O5S . It belongs to the pyrimidinedione class of herbicides .
Chemical Reactions Analysis
Tiafenacil is a non-selective herbicide that is effective against both dicots and monocots . It exhibits herbicidal activity at concentrations ranging from 1 to 50 μM . When plant tissue is treated with Tiafenacil in darkness, there is an accumulation of protoporphyrin IX .
Physical And Chemical Properties Analysis
Tiafenacil is a solid substance . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Application in Plant Biology
Tiafenacil is used in plant biology, specifically in the study of herbicide resistance .
Summary of the Application
Tiafenacil is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide that triggers photooxidative damage, destroying cell membranes . It has been used to study the resistance of plants to PPO-inhibiting herbicides .
Methods of Application
In one study, two mutant alleles of the Arabidopsis circadian clock-controlled gene GIGANTEA (GI), gi-1 and gi-2, were treated with 1 µM tiafenacil .
Results or Outcomes
The gi-1 and gi-2 mutants showed resistance to tiafenacil, with survival rates of 97% and 83%, respectively . In contrast, only 56% of wild-type and GI-overexpressing plants survived .
Application in Weed Control
Tiafenacil is used in weed control, specifically for managing glyphosate-resistant horseweed in soybean crops .
Summary of the Application
Tiafenacil is a recently developed PPO-inhibiting herbicide proposed for use as a preplant (PP) burndown in soybean . It has been used to control glyphosate-resistant horseweed .
Methods of Application
In a field experiment, tiafenacil was applied preplant, either alone or mixed with metribuzin, to control glyphosate-resistant horseweed .
Results or Outcomes
The study found that tiafenacil, when mixed with metribuzin, controlled glyphosate-resistant horseweed effectively .
Application in Corn, Cotton, Soybeans and Wheat Cultivation
Tiafenacil is proposed for pre-plant and pre-emergence burndown use in corn (all types except sweet corn), cotton, soybeans and wheat .
Summary of the Application
Tiafenacil is a contact herbicide that is expected to be useful for herbicide-resistance management . It provides an alternative for controlling glyphosate-resistant Palmer amaranth in cotton, suppressing glyphosate-resistant marestail in corn and soybeans, and controlling waterhemp in corn and soybean .
Results or Outcomes
The use of Tiafenacil in these crops is expected to help manage herbicide-resistant weeds, which presents a significant financial, production and pest management issue for growers throughout the nation .
Application in Grape Cultivation
Tiafenacil is proposed for post-emergence use as a directed burndown in grapes .
Summary of the Application
As a contact herbicide, Tiafenacil is used to control weeds in grape cultivation .
Results or Outcomes
The use of Tiafenacil in grape cultivation is expected to help control weeds, improving the health and yield of the grape vines .
Application in Fallow and Non-Crop Areas
Tiafenacil is proposed for use as a burndown herbicide in fallow and non-crop areas .
Summary of the Application
Tiafenacil is a contact herbicide that can be used to control weeds in fallow and non-crop areas . This can be particularly useful in managing herbicide-resistant weeds .
Results or Outcomes
The use of Tiafenacil in fallow and non-crop areas is expected to help manage weeds, improving the condition of the land for future planting .
Application as a Crop Desiccant in Cotton
Tiafenacil is proposed for use as a crop desiccant in cotton .
Summary of the Application
As a crop desiccant, Tiafenacil can be used to remove excess moisture from cotton crops before harvest . This can help improve the quality of the harvested cotton .
Results or Outcomes
The use of Tiafenacil as a crop desiccant in cotton is expected to help improve the quality of the harvested cotton by removing excess moisture .
Zukünftige Richtungen
Tiafenacil is proposed to be registered for pre-plant and pre-emergence burndown use in corn (all types except sweet corn), cotton, soybeans, and wheat . It is expected to be useful for managing herbicide-resistant weeds, which presents a significant financial, production, and pest management issue for growers throughout the nation .
Eigenschaften
IUPAC Name |
methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTPZPIXUPELRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873394 | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tiafenacil | |
CAS RN |
1220411-29-9 | |
| Record name | Tiafenacil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tiafenacil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIAFENACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)-5-formylbenzoate](/img/structure/B1428461.png)
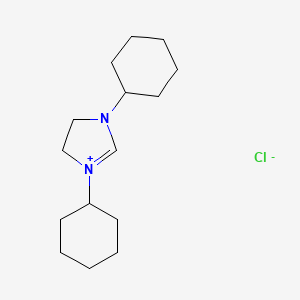
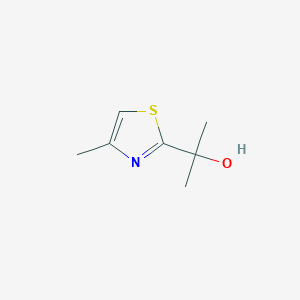
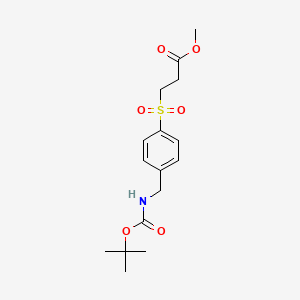
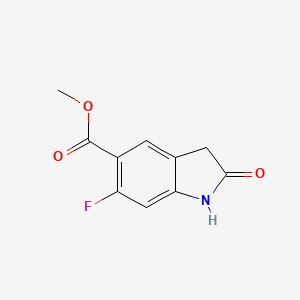
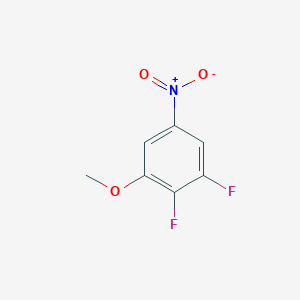
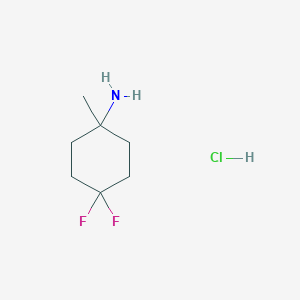
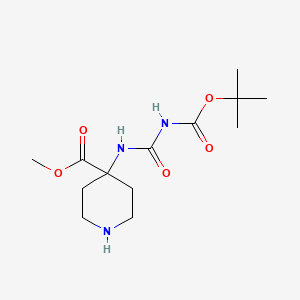
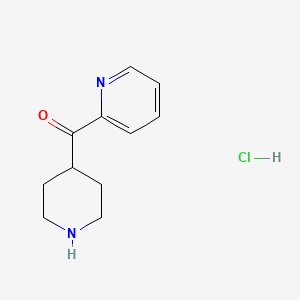
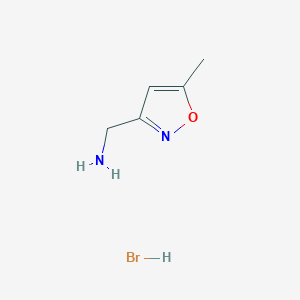
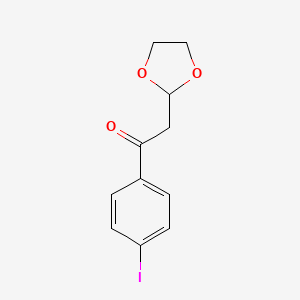
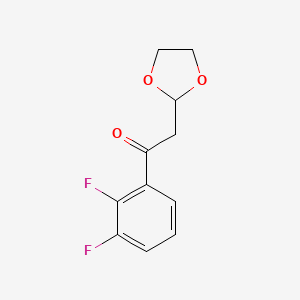
![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)
